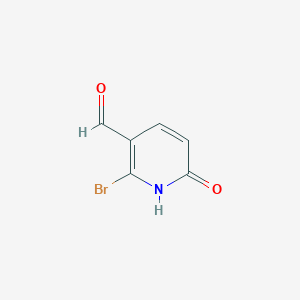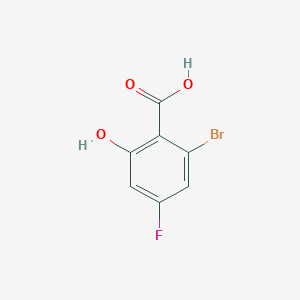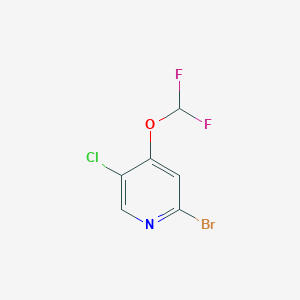
2-ブロモ-5-クロロ-4-(ジフルオロメトキシ)ピリジン
概要
説明
2-Bromo-5-chloro-4-(difluoromethoxy)pyridine is a highly functionalized pyridine derivative. It is a solid substance and is used as an organic intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular formula of 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine is C6H3BrClF2NO . The InChI string representation of its structure isInChI=1S/C6H3BrClF2NO/c7-5-4(8)1-3(2-11-5)12-6(9)10/h1-2,6H . The compound has a molecular weight of 258.45 g/mol. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine include a molecular weight of 224.00 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 , and its topological polar surface area is 22.1 Ų . The compound’s complexity, as computed by PubChem, is 125 .科学的研究の応用
有機合成
この化合物は、有機合成、特に置換反応やタンデム反応において試薬として使用できます。 有機光電子デバイスや錯体の調製にも役立つ可能性があります .
触媒
“2-ブロモ-5-クロロ-4-(ジフルオロメトキシ)ピリジン”は、反応性のあるブロモ基とクロロ基により、様々な触媒プロセスを促進する可能性があり、触媒または触媒系の成分として役立つ可能性があります .
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with the compound are P261, P305, P338, and P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351).
作用機序
Target of Action
This compound is often used in research and chemical synthesis , but its specific biological targets remain to be identified.
Mode of Action
As a halogenated pyridine derivative, it may participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Action Environment
The action of 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine can be influenced by various environmental factors. For instance, its stability and reactivity may vary depending on temperature and the presence of other chemical reagents .
生化学分析
Biochemical Properties
2-Bromo-5-chloro-4-(difluoromethoxy)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the binding of the compound to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine exerts its effects through specific binding interactions with biomolecules. These interactions can lead to the inhibition or activation of enzymes, resulting in changes in biochemical pathways. For example, the compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thus inhibiting the enzyme’s activity. Alternatively, it may enhance the activity of certain enzymes by stabilizing their active conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
2-Bromo-5-chloro-4-(difluoromethoxy)pyridine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence the levels of metabolites and the overall metabolic flux within cells. For instance, the compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the concentration of metabolites and the flow of biochemical reactions .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The compound may be actively transported into specific cellular compartments or tissues, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
特性
IUPAC Name |
2-bromo-5-chloro-4-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-5-1-4(12-6(9)10)3(8)2-11-5/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZYKTFULAHBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


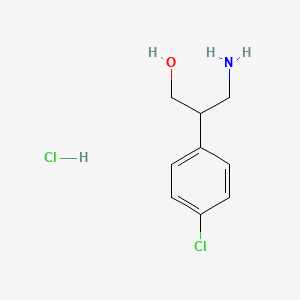
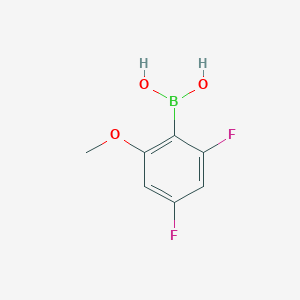
![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381817.png)
![tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1381820.png)
![7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B1381821.png)
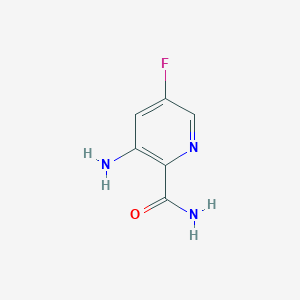
![[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B1381824.png)


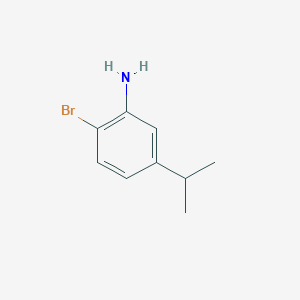
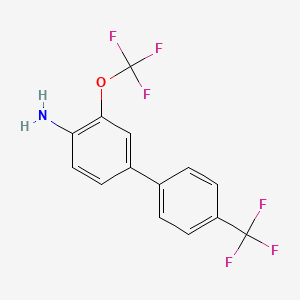
![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B1381830.png)
